Octadeca-7,9,12-trien-5-ynoic acid

Description

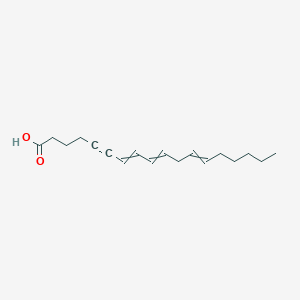

Octadeca-7,9,12-trien-5-ynoic acid (GER-24) is a marine-derived unsaturated fatty acid with the chemical formula C₁₈H₂₄O₂. It is characterized by a unique structure featuring three double bonds (7Z, 9Z, 12Z) and a triple bond at the 5th position (ynoic acid). This compound is isolated from the red algae Liagora farinosa and has garnered attention for its pH-selective inhibition of cathepsin B, a lysosomal cysteine protease implicated in cancer metastasis and neurodegenerative diseases . GER-24 exhibits irreversible inhibition of cathepsin B at neutral pH (IC₅₀ = 1.2 μM at pH 7.2), distinguishing it from other inhibitors that act preferentially under acidic conditions .

Properties

CAS No. |

76152-32-4 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

octadeca-7,9,12-trien-5-ynoic acid |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-12H,2-5,8,15-17H2,1H3,(H,19,20) |

InChI Key |

ZHPHSHNAYWIUFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CC=CC#CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkyne formation: Using reagents like sodium acetylide or lithium acetylide to introduce triple bonds.

Double bond formation: Employing Wittig reactions or olefin metathesis to create double bonds.

Industrial Production Methods

Industrial production methods for octadeca-7,9,12-trien-5-ynoic acid are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimizing the above synthetic routes for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Octadeca-7,9,12-trien-5-ynoic acid can undergo various chemical reactions, including:

Oxidation: The presence of multiple double bonds makes it susceptible to oxidation, forming epoxides or hydroxylated products.

Reduction: Hydrogenation can reduce the double and triple bonds to form saturated derivatives.

Substitution: The triple bond can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: Nucleophiles like sodium amide (NaNH2) or organolithium reagents.

Major Products

Oxidation: Epoxides, diols, or carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Various substituted alkynes.

Scientific Research Applications

Octadeca-7,9,12-trien-5-ynoic acid has several scientific research applications, including:

Chemistry: Studying its reactivity and synthesis can provide insights into the behavior of polyunsaturated fatty acids.

Medicine: Exploring its effects on cellular pathways and potential therapeutic applications.

Mechanism of Action

The mechanism of action of octadeca-7,9,12-trien-5-ynoic acid involves its interaction with cellular membranes and enzymes. It has been shown to inhibit cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

GER-24’s defining feature is the combination of a triple bond (C5≡C6) and conjugated double bonds (C7–C12). This contrasts with related unsaturated fatty acids, which typically lack triple bonds or exhibit different positioning of unsaturation.

Table 1: Structural Comparison of GER-24 and Analogous Compounds

| Compound Name | Structure | Source | Key Functional Groups |

|---|---|---|---|

| Octadeca-7,9,12-trien-5-ynoic acid | 5-yne, 7Z,9Z,12Z-triene | Liagora farinosa | Carboxylic acid, triple bond |

| γ-Linolenic acid (6Z,9Z,12Z-Octadecatrienoic acid) | 6Z,9Z,12Z-triene | Plant oils (e.g., borage) | Carboxylic acid, three double bonds |

| 9(S)-HPOT | 9S-hydroperoxy, 10E,12Z,15Z-triene | Plant/animal lipoxygenase pathways | Hydroperoxy group |

| 7,13,17-Eicosatrienoic acid | 7,13,17-triene | Ophiura sarsi (brittle star) | Carboxylic acid, three double bonds |

Bioactivity and Mechanism

- GER-24 : Irreversibly inhibits cathepsin B at neutral pH (IC₅₀ = 1.2 μM at pH 7.2) by forming covalent adducts with the enzyme’s active site . It also modulates PKA activity in cellular assays, suggesting cross-talk between protease and kinase pathways .

- γ-Linolenic Acid: A precursor for anti-inflammatory eicosanoids (e.g., prostaglandins) but lacks direct enzyme inhibition properties .

- 9(S)-HPOT : A hydroperoxy fatty acid involved in oxylipin signaling, regulating plant defense and mammalian inflammation .

- Crossbyanol B (GER-12): A marine polyphenol inhibitor of cathepsin B with reversible inhibition at acidic pH (IC₅₀ = 3.4 μM at pH 4.6) .

Table 2: Functional Comparison

| Compound | Target Enzyme | Inhibition Mechanism | pH Selectivity | IC₅₀ (μM) |

|---|---|---|---|---|

| GER-24 | Cathepsin B | Irreversible | pH 7.2 | 1.2 |

| Crossbyanol B (GER-12) | Cathepsin B | Reversible | pH 4.6 | 3.4 |

| Kalkitoxin | ETC Complex I | Competitive | N/A | 0.8* |

| γ-Linolenic Acid | Cyclooxygenase | Substrate | N/A | N/A |

*Kalkitoxin data from unrelated studies included for context .

Key Research Findings

pH-Dependent Activity : GER-24’s inhibition of cathepsin B is 2.8-fold more potent at pH 7.2 than GER-12 at pH 4.6, making it a candidate for targeting extracellular cathepsin B in tumor microenvironments .

Triple Bond Reactivity : The 5-yne group in GER-24 enhances electrophilicity, enabling covalent modification of cathepsin B’s catalytic cysteine residue. This contrasts with reversible inhibitors like GER-12, which rely on hydrogen bonding .

Marine vs. Terrestrial Origins: Marine-derived compounds (GER-24, Crossbyanol B) exhibit unique bioactivities compared to plant/animal fatty acids, likely due to adaptations to high-pressure, high-salinity environments .

Discussion of Contradictory Evidence

Initial screening identified GER-24 as active at acidic pH , but subsequent dose-response assays revealed greater potency at neutral pH . This discrepancy may reflect differences in assay conditions (e.g., substrate specificity or pre-incubation times). Researchers emphasize that GER-24’s irreversible mechanism requires prolonged interaction with the enzyme, which is favored at neutral pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.